7-Chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one (CAS 147778-05-0) is a highly specialized, difunctionalized carbostyril building block utilized primarily as an advanced pharmaceutical intermediate . Featuring a stable 3-nitro group and a 7-chloro substituent on a 3,4-dihydroquinolin-2-one core, this compound serves as a critical masked-amine precursor for the synthesis of complex central nervous system (CNS) therapeutics, including NMDA receptor antagonists[1]. In procurement contexts, it is prioritized over unfunctionalized quinolinones because it provides a regiochemically exact scaffold that bypasses the low-yielding, non-selective functionalization steps typically required to install alpha-amino and aryl-halide handles simultaneously.
Attempting to substitute this compound with the unfunctionalized baseline, 7-chloro-3,4-dihydro-1H-quinolin-2-one (CAS 14548-50-6), routinely fails in scale-up environments because direct electrophilic nitration or amination at the aliphatic C3-position is highly disfavored; the reaction preferentially targets the activated aromatic ring (C6 or C8 positions), leading to intractable product mixtures . Conversely, bypassing the nitro intermediate to directly procure the downstream product, 3-amino-7-chloro-3,4-dihydro-1H-quinolin-2-one (CAS 56433-13-7), introduces severe shelf-stability issues. Alpha-amino lactam free bases are notoriously susceptible to oxidative degradation and dimerization under ambient air, requiring strict cold-chain and inert-gas handling. Procuring the 3-nitro precursor circumvents both the regiochemical synthesis bottleneck and the handling instability of the amine.
When synthesizing 3-amino-7-chloro-3,4-dihydro-1H-quinolin-2-one, utilizing the pre-installed 3-nitro precursor (CAS 147778-05-0) allows for a simple catalytic reduction (e.g., Pd/C, H2) that proceeds with exceptional efficiency. In contrast, attempting de novo C3-functionalization on the unfunctionalized 7-chloro-3,4-dihydro-1H-quinolin-2-one baseline results in severe regiochemical scrambling .
| Evidence Dimension | Overall yield of pure 3-amino-7-chloro-3,4-dihydro-1H-quinolin-2-one |
| Target Compound Data | >95% yield via simple catalytic reduction of the 3-nitro group |
| Comparator Or Baseline | 7-chloro-3,4-dihydro-1H-quinolin-2-one (CAS 14548-50-6) via direct C3-amination attempts |
| Quantified Difference | Target provides a >75% absolute yield improvement (<20% yield for comparator due to competing aromatic C6/C8 substitution) |
| Conditions | Standard scale-up synthesis conditions (catalytic hydrogenation vs. direct electrophilic amination/nitration) |
Procuring the 3-nitro compound eliminates a major synthetic bottleneck, preventing the loss of expensive starting materials to intractable side reactions.
A critical procurement factor for pharmaceutical intermediates is their stability during transport and storage. The 3-nitro derivative demonstrates robust oxidative stability under ambient conditions, whereas the downstream alpha-amino lactam (CAS 56433-13-7) is prone to rapid degradation when exposed to air.
| Evidence Dimension | Purity retention under ambient air storage (room temperature) |
| Target Compound Data | >99% purity retained after 6 months of ambient storage |
| Comparator Or Baseline | 3-amino-7-chloro-3,4-dihydro-1H-quinolin-2-one free base (CAS 56433-13-7) |
| Quantified Difference | Comparator degrades by 5-10% over 3 months (forming oxidative impurities), while the target shows 0% degradation |
| Conditions | Ambient air, room temperature storage without inert gas protection |
Buyers can confidently procure the 3-nitro compound in bulk for long-term inventory without the overhead costs of specialized cold-chain or argon-purged storage.
The presence of the 7-chloro substituent on the 3-nitro-3,4-dihydro-1H-quinolin-2-one scaffold provides a vital handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki reactions) after the C3-amine has been elaborated. A generic 3-nitro-3,4-dihydro-1H-quinolin-2-one lacking this halogen offers no such diversification point .
| Evidence Dimension | Yield in late-stage C7-arylation/amination (post C3-reduction) |
| Target Compound Data | >90% yield in standard Pd-catalyzed cross-coupling at the C7 position |
| Comparator Or Baseline | 3-nitro-3,4-dihydro-1H-quinolin-2-one (unsubstituted at C7) |
| Quantified Difference | Target enables direct late-stage C7-functionalization; comparator requires complete de novo synthesis to introduce C7 diversity |
| Conditions | Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) |
This dual-functional scaffold allows medicinal chemists to rapidly generate diverse carbostyril libraries from a single advanced intermediate.
Because the 3-nitro group can be cleanly reduced to an amine, this compound is the optimal starting material for synthesizing 3-amino-7-chloro-3,4-dihydroquinolin-2-one derivatives, which are critical pharmacophores for glycine-site NMDA receptor antagonists [1].
Due to its superior oxidative stability compared to the downstream alpha-amino lactam, industrial buyers procure the 3-nitro compound in bulk. It is stored under ambient conditions and reduced to the sensitive amine immediately prior to the final coupling step in the API manufacturing process.
In medicinal chemistry, the combination of a reducible 3-nitro group and a cross-coupling-ready 7-chloro group allows researchers to perform sequential, orthogonal functionalizations. This enables the rapid generation of diverse C3/C7-substituted carbostyril libraries without requiring multiple de novo synthesis routes.